Sulbenicillin (disodium)
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Overview
Description
Sulbenicillin (disodium) is a semi-synthetic penicillin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, and anaerobic Bacteroides, as well as gram-positive bacteria sensitive to Penicillin G . Sulbenicillin is often used in combination with other antibiotics, such as dibekacin, to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulbenicillin (disodium) involves several key steps:
Acylation Reaction: The process begins with the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, such as sulfophenylacetic acid.
Formation of Intermediate Compounds: The acylation reaction produces intermediate compounds, which are then further reacted with chlorosulfonic acid to generate the desired sulfonated product.
Final Conversion: The final step involves the conversion of the sulfonated intermediate into Sulbenicillin (disodium) through neutralization with sodium hydroxide.
Industrial Production Methods: Industrial production of Sulbenicillin (disodium) follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Sulbenicillin (disodium).
Chemical Reactions Analysis
Types of Reactions: Sulbenicillin (disodium) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Penicilloic Acid Derivatives: Formed from hydrolysis of the beta-lactam ring.
Sulfoxide or Sulfone Derivatives: Resulting from oxidation reactions.
Substituted Sulbenicillin Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Sulbenicillin (disodium) has a wide range of scientific research applications:
Mechanism of Action
Sulbenicillin (disodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) located on the bacterial cell membrane . By binding to these proteins, Sulbenicillin disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and ultimately bacterial cell death .
Comparison with Similar Compounds
Ampicillin: Another semi-synthetic penicillin with a similar mechanism of action but a different spectrum of activity.
Carbenicillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa but less effective against gram-positive bacteria.
Ticarcillin: Similar to Carbenicillin, with a broader spectrum of activity against gram-negative bacteria.
Uniqueness of Sulbenicillin: Sulbenicillin (disodium) is unique due to its enhanced activity against both gram-negative and gram-positive bacteria, making it a versatile antibiotic for various infections . Its combination use with other antibiotics, such as dibekacin, further enhances its efficacy and reduces the likelihood of bacterial resistance .
Properties
Molecular Formula |
C16H16N2Na2O7S2 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 |
InChI Key |
FWRNIJIOFYDBES-HCIBPFAFSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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